molecular formula C₁₁H₁₀D₆N₂O₂ B1160565 Nor Neostigmine-d6

Nor Neostigmine-d6

Cat. No.: B1160565
M. Wt: 214.29
Attention: For research use only. Not for human or veterinary use.
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Description

Nor Neostigmine-d6 , with the molecular formula C 11 H 10 D 6 N 2 O 2 and a molecular weight of 214.29 g/mol to 214.30 g/mol, is a deuterium-labeled analog of Norneostigmine . Norneostigmine itself is a known degradation product of the pharmaceutical agent Neostigmine, a cholinesterase inhibitor used to reverse neuromuscular blockade after surgery . This compound is primarily utilized as a high-quality analytical standard in pharmaceutical and bioanalytical research . The core value of this compound lies in its application as an internal standard in techniques such as liquid chromatography (HPLC) and mass spectrometry (MS) . The incorporation of six deuterium atoms provides a consistent mass difference from the non-labeled compound, enabling highly accurate and reliable quantification. This is crucial for pharmacokinetic studies , therapeutic drug monitoring , and metabolic research involving Neostigmine, as it helps researchers precisely measure drug concentrations in complex biological matrices . By improving analytical accuracy, this compound serves as an essential tool in drug development and quality control, particularly in the characterization of Neostigmine and its related substances . This product is intended for research use only.

Properties

Molecular Formula

C₁₁H₁₀D₆N₂O₂

Molecular Weight

214.29

Synonyms

Dimethylcarbamic Acid 3-(Dimethylamino-d6)phenyl Ester;  Dimethylcarbamic Acid m-(Dimethylamino-d6)phenyl Ester;  3-(Dimethylamino-d6)phenyl Dimethylcarbamate;  Norneostigmine-d6; 

Origin of Product

United States

Synthesis and Characterization Methodologies of nor Neostigmine D6

Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of Nor Neostigmine-d6 modifies the standard pathway for unlabeled Nor Neostigmine (B1678181), primarily through the use of deuterated starting materials or reagents. smolecule.com The goal is to replace six specific hydrogen atoms with deuterium, typically on the two methyl groups of the dimethylamino moiety. pharmaffiliates.comveeprho.comscbt.com

The most direct strategy for synthesizing this compound involves the use of deuterated reagents. The synthesis typically begins with 3-dimethylaminophenol, which is reacted with N-dimethylcarbamoyl chloride. wikipedia.org To introduce the deuterium labels, a deuterated version of a starting material is required. In the case of this compound, this involves using a deuterated form of dimethylamine (B145610) or a related methylating agent during the formation of the dimethylamino group on the phenolic precursor. This ensures that the resulting N,N-dimethylamino group is N,N-di(trideuteriomethyl), leading to the desired d6-labeled compound. The use of isotopically enriched starting materials is a common method for generating labeled compounds. x-chemrx.com

Regioselectivity, the control of where the deuterium atoms are placed, is crucial. For this compound, the deuteration is targeted specifically to the two N-methyl groups. This is achieved by carefully selecting the synthetic route and the deuterated reagent. An alternative to using deuterated starting materials is late-stage direct hydrogen isotopic exchange (HIE). x-chemrx.com While specific applications of HIE for this compound are not detailed in the provided results, this technique allows for the exchange of hydrogen for deuterium on a pre-existing molecule, often using a catalyst. x-chemrx.comx-chemrx.com This can be a more cost-effective and versatile approach than building the molecule from isotopically enriched precursors. x-chemrx.com

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including precise reaction control, enhanced safety, and improved mixing. x-chemrx.com This technology has been successfully adapted for the synthesis of isotopically labeled compounds, including those labeled with deuterium. x-chemrx.comnih.gov Flow chemistry can facilitate rapid optimization of reaction conditions and improve the efficiency of isotopic labeling reactions. nih.gov For instance, systems have been developed for Raney nickel-catalyzed hydrogen isotope exchange in a continuous flow setup, which is compatible with nitrogen-containing heterocycles. x-chemrx.comx-chemrx.com While a specific continuous flow synthesis for Neostigmine methylsulfate (B1228091) has been developed, its direct application to this compound is not explicitly documented. mit.edu However, the principles of using tube-in-tube reactors for gas-liquid reactions, such as introducing deuterated gas, could be adapted for the synthesis of deuterated compounds like this compound. x-chemrx.com

Analytical Confirmation of Deuteration and Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure and isotopic purity of deuterated compounds. musechem.compurity-iq.com In ¹H NMR spectroscopy, the absence of signals at the chemical shifts corresponding to the N-methyl protons would indicate successful deuteration. For the unlabeled compound, these protons would have specific chemical shifts. wikipedia.org The presence of residual signals would allow for the quantification of isotopic purity. purity-iq.com ¹³C NMR can also be used to confirm the carbon skeleton's integrity. dovepress.com Quantitative NMR (qNMR) can be employed to determine the exact purity of the final product. purity-iq.com

Table 1: Key Analytical Techniques for this compound Characterization

Technique Purpose Typical Findings
¹H NMR Structural verification and determination of isotopic purity. Absence of proton signals for the N(CD₃)₂ group.
¹³C NMR Confirmation of the carbon framework. Signals corresponding to the carbon atoms of the molecule.

Mass spectrometry (MS) is essential for verifying the molecular weight of the synthesized compound, which directly confirms the incorporation of deuterium. veeprho.com The molecular weight of this compound is approximately 214.29 g/mol , which is higher than its non-deuterated counterpart due to the six deuterium atoms. scbt.compharmaffiliates.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. mit.edu Electrospray ionization (ESI) is a common technique used for this analysis, as it tends to produce less fragmentation, which simplifies the interpretation of the resulting mass spectrum. researchgate.net Analysis of the fragmentation pattern in tandem mass spectrometry (MS-MS) can also help confirm the location of the deuterium labels. dokumen.pub

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Nor Neostigmine
Neostigmine
3-dimethylaminophenol
N-dimethylcarbamoyl chloride
Neostigmine methylsulfate

Chromatographic Techniques for Compound Purity Assessment

The assessment of chemical and isotopic purity of this compound, a deuterated analog of Neostigmine, is critical for its use as an internal standard in analytical and pharmacokinetic studies. lgcstandards.comveeprho.com Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are fundamental in ensuring the compound meets stringent purity requirements. veeprho.comljmu.ac.uk

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the chemical purity of this compound and its non-labeled counterpart, Neostigmine. sci-hub.stnih.gov A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity.

For the analysis of Neostigmine and its related impurities, a stability-indicating RP-HPLC method has been developed. nih.govnih.gov While specific HPLC parameters for this compound are not extensively detailed in the public domain, methods for the parent compound provide a strong foundational methodology. For instance, one validated method for Neostigmine Methylsulfate utilizes a C18 column, such as a Kromasil C18 (250 mm × 4.6 mm, 5 µ), with a gradient elution system. nih.govresearchgate.net The mobile phase typically consists of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724). nih.gov The use of a photodiode array (PDA) detector allows for the monitoring of the analyte and any impurities at various wavelengths. researchgate.net

A key objective in these methods is to achieve adequate resolution between the main compound and its potential process-related and degradation impurities. nih.govnih.gov For Neostigmine, known impurities include Impurity A (a degradation product), and Impurities B and C (process impurities). nih.gov The development of methods that avoid ion-pairing agents is often preferred to prevent potential damage to the HPLC column. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed, particularly for its sensitivity and ability to provide structural information. For quaternary ammonium (B1175870) compounds like Neostigmine, a derivatization or thermal demethylation step is necessary for GC analysis. ljmu.ac.uk In this process, the quaternary amine is converted to its tertiary analogue, which is more volatile and suitable for GC. ljmu.ac.uk Deuterated standards like this compound are invaluable in GC-MS-based quantification, serving as ideal internal standards because they co-elute with the analyte but are distinguished by their higher mass. ljmu.ac.ukljmu.ac.uk This minimizes variations in sample preparation and instrument response, leading to highly accurate and precise measurements. veeprho.com

The isotopic purity of this compound, which refers to the percentage of molecules that are correctly labeled with the desired number of deuterium atoms, is also a critical parameter. lgcstandards.com Mass spectrometry is the definitive technique for this assessment. It can distinguish between the deuterated compound and its unlabeled counterpart, as well as molecules with an incomplete number of deuterium labels. A high isotopic purity, often exceeding 99%, is essential for its function as an internal standard to avoid interference with the quantification of the non-labeled analyte. lgcstandards.com

The following tables summarize typical chromatographic conditions and purity data for related compounds, which are indicative of the methodologies applied to this compound.

Table 1: Example HPLC Conditions for Analysis of Neostigmine and Related Compounds

Parameter Condition Source
Column Kromasil C18 (250 mm × 4.6 mm, 5 µm) nih.govresearchgate.net
Mobile Phase A 10.00 mM Sodium Dihydrogen Phosphate (NaH₂PO₄), pH 3.0 nih.gov
Mobile Phase B Acetonitrile nih.gov
Flow Rate 1.00 mL/min nih.gov
Column Temperature 30°C nih.govresearchgate.net
Detection Photodiode Array (PDA) researchgate.net

| Injection Volume | 10 µL | researchgate.net |

Table 2: Purity Specifications for this compound

Purity Type Specification Source
Chemical Purity 98% lgcstandards.com

| Isotopic Purity | 99.6% | lgcstandards.com |

These chromatographic methods ensure that this compound reference standards are of high chemical and isotopic purity, making them reliable tools for quantitative bioanalytical assays. veeprho.comaxios-research.com

Compound List

Compound Name
This compound
Neostigmine
Neostigmine Methylsulfate
Acetonitrile
Sodium Dihydrogen Phosphate
Impurity A
Impurity B

Role of nor Neostigmine D6 As a Stable Isotope Labeled Internal Standard in Bioanalysis

Principles of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) is a powerful technique for the precise quantification of analytes in complex samples. fiveable.metum.de The core principle involves the addition of a known quantity of a stable isotope-labeled version of the analyte, such as Nor Neostigmine-d6, to the sample at an early stage of the analytical process. scioninstruments.comup.ac.zabritannica.com This labeled compound, often referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H). up.ac.zatandfonline.com

Once the internal standard is added and thoroughly mixed with the sample, it undergoes the same sample preparation procedures—extraction, purification, and derivatization—as the endogenous analyte. tum.de Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. numberanalytics.com

During analysis by mass spectrometry, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. fiveable.me By measuring the ratio of the signal intensity of the analyte to that of the known amount of internal standard, the original concentration of the analyte in the sample can be accurately calculated. scioninstruments.comup.ac.za This ratio remains constant even if there are variations in sample recovery or instrument response, as both the analyte and the internal standard are affected equally. scioninstruments.comnumberanalytics.com

Advantages of Deuterated Internal Standards in Quantitative Analysis

The use of deuterated internal standards like this compound offers several key advantages in quantitative bioanalysis, leading to more reliable and reproducible results. clearsynth.com

Compensation for Matrix Effects in Biological Samples

Biological samples such as plasma, urine, and tissue are inherently complex matrices containing numerous endogenous compounds. diva-portal.orgoup.com These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. tandfonline.comdiva-portal.org This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. diva-portal.org

A deuterated internal standard, being physicochemically almost identical to the analyte, experiences the same matrix effects. tandfonline.comoup.com By co-eluting with the analyte, it effectively normalizes the signal, as any suppression or enhancement will affect both the analyte and the internal standard to a similar degree. diva-portal.orgoup.com This compensation is crucial for obtaining accurate results in complex biological matrices. clearsynth.comdiva-portal.org

Enhanced Accuracy and Precision in Quantification

The primary goal of using an internal standard is to improve the accuracy and precision of a quantitative method. numberanalytics.com Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurements. numberanalytics.comresearchgate.net Stable isotope-labeled internal standards excel in both aspects. oup.comnih.gov

By accounting for variations in sample handling, extraction efficiency, and instrument response, the analyte-to-internal standard ratio provides a more accurate measure of the analyte's concentration than the analyte signal alone. numberanalytics.comwuxiapptec.com This leads to a significant improvement in the precision of the results, as random errors introduced during the analytical workflow are minimized. scioninstruments.comnumberanalytics.com

Minimization of Analytical Variability

Analytical variability can arise from numerous sources, including inconsistencies in sample preparation, injection volume, and instrument performance over time. wuxiapptec.comnih.gov An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process to correct for these fluctuations. scioninstruments.combioanalysis-zone.com

Development of Quantitative Analytical Methodologies Utilizing this compound

The development of robust and reliable analytical methods is paramount for the accurate quantification of compounds in biological matrices. This compound is instrumental in the development of such methods, particularly those based on liquid chromatography-mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for quantitative bioanalysis due to its high sensitivity and selectivity. nih.govresearchgate.net The development of an LC-MS/MS method for a compound like Neostigmine (B1678181) involves several critical steps where an internal standard like this compound is essential. nih.govgcms.cz

Method Parameters for Neostigmine Analysis

ParameterDetailsReference
Instrumentation Thermo Scientific™ TSQ Vantage™ mass spectrometer gcms.cz
Ionization HESI (Heated Electrospray Ionization), Positive mode gcms.cz
Spray Voltage 3000 V gcms.cz
Vaporizer Temperature 275 °C gcms.cz
Capillary Temperature 300 °C gcms.cz
Sheath Gas Pressure 30 Arb gcms.cz
Aux Gas Pressure 20 Arb gcms.cz
Collision Pressure 1.5 mTorr gcms.cz

The process begins with optimizing the mass spectrometric conditions to achieve the best signal for both the analyte and the internal standard. This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and optimizing parameters such as spray voltage and gas flows. gcms.cz For tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are identified for both Neostigmine and this compound to ensure high selectivity and minimize interferences. nih.gov

Next, the chromatographic separation is developed. The goal is to achieve good peak shape and separation from other matrix components. gcms.cz The choice of the analytical column (e.g., HILIC or C18), mobile phase composition, and gradient elution profile are all optimized to ensure that the analyte and internal standard elute at nearly the same time. nih.govgcms.czscience.gov This co-elution is critical for effective compensation of matrix effects. oup.com

Finally, the sample extraction procedure is developed and validated. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to isolate the analyte and internal standard from the biological matrix. gcms.czrjptonline.org The use of this compound throughout this process allows for the assessment and optimization of the extraction recovery. wuxiapptec.com

LC-MS/MS Method Validation for Phenytoin using a Deuterated Internal Standard

Validation ParameterResult
Linearity Range 60-12000 ng/mL
Correlation Coefficient (r²) 0.9963
Accuracy (LLOQ) Within ± 20%
Accuracy (Other Concentrations) Within ± 15%
Recovery (Analyte) 87.52%
Recovery (Internal Standard) 86.42%
This table presents data from a study on Phenytoin, illustrating the typical validation parameters and results achieved when using a deuterated internal standard in an LC-MS/MS method. rjptonline.org

By systematically developing and validating each of these components, a robust and reliable LC-MS/MS method utilizing this compound can be established for the accurate quantification of Neostigmine in various biological samples. rjptonline.orgnih.gov

Optimization of Chromatographic Separation Parameters

Achieving optimal chromatographic separation is fundamental to a successful bioanalytical method. This involves the careful selection and refinement of several parameters to ensure that the analyte of interest is well-resolved from other components in the sample, thereby minimizing matrix effects and enhancing analytical accuracy.

Key parameters that are systematically optimized include:

Column Chemistry and Dimensions: The choice of the stationary phase is critical. For the analysis of polar compounds like Neostigmine, various column chemistries are employed. Reversed-phase columns, such as C18, are commonly used. ijpsonline.comresearchgate.net For instance, a C18 column (150 × 4.6 mm, 2.6 μm) has been successfully used with a gradient elution to separate Neostigmine from other compounds. researchgate.net In other applications, a Hanbon Hedera CN column (100 × 4.6 mm, 5 µm) was chosen for its ability to separate the analytes from endogenous plasma components. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also a viable option for highly polar compounds. gcms.cz Column dimensions, including length, internal diameter, and particle size, are also optimized to achieve the desired separation efficiency and analysis time. ijpsonline.comresearchgate.net

Mobile Phase Composition: The mobile phase, a mixture of solvents, is adjusted to control the retention and elution of the analyte. A common approach involves a gradient elution, where the composition of the mobile phase is changed over the course of the analysis. ijpsonline.comresearchgate.net For example, a mobile phase consisting of methanol (B129727) and water (containing 0.01% formic acid) at a 60:40 (v/v) ratio has been used. nih.gov The pH of the aqueous component of the mobile phase is often adjusted with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govresearchgate.net

Flow Rate and Injection Volume: The flow rate of the mobile phase through the column affects both the analysis time and the separation resolution. A typical flow rate might be around 0.6 mL/min. nih.gov The injection volume, the amount of sample introduced into the system, is kept small, often in the microliter range, to prevent column overloading and maintain sharp peaks. ijper.org

Column Temperature: The temperature of the column oven is another parameter that can be controlled to influence selectivity and peak shape. ijpsonline.com

The goal of this optimization process is to develop a robust method with consistent retention times and good peak resolution, which is essential for accurate quantification. ijpsonline.com

Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring)

Following chromatographic separation, the analyte is detected by the mass spectrometer. For quantitative bioanalysis, tandem mass spectrometry (MS/MS) is the preferred technique due to its high selectivity and sensitivity.

Multiple Reaction Monitoring (MRM) is the most widely used scan mode for quantification in LC-MS/MS. fda.govgoogle.com In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process is highly specific because it relies on a unique precursor-to-product ion transition for each compound.

For Neostigmine, a common precursor-to-product ion transition monitored is m/z 223.0 → 72.0. nih.govresearchgate.net The internal standard, in this case, this compound, would have a different precursor ion mass due to the deuterium labeling, but would ideally fragment to a structurally related product ion. This allows for simultaneous monitoring of both the analyte and the internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar ionization effects, thus compensating for variations in sample preparation and instrument response. nih.gov

The optimization of MS parameters, such as collision energy and cone voltage, is performed to maximize the signal intensity of the selected MRM transitions, thereby enhancing the sensitivity of the method. lww.com

Sample Preparation Techniques for Biological Matrices

Biological matrices such as plasma, blood, and urine are complex mixtures containing proteins, salts, and other endogenous substances that can interfere with the analysis. slideshare.netmdpi.com Therefore, a sample preparation step is essential to extract the analyte of interest and remove these interfering components.

Commonly used sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to denature and precipitate the proteins. nih.govresearchgate.net The supernatant, containing the analyte, is then separated by centrifugation and can be directly injected into the LC-MS/MS system or further processed. nih.gov

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com The choice of solvent is crucial for achieving high extraction recovery.

Solid-Phase Extraction (SPE): SPE is a more selective technique that uses a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte while the interferences are washed away. gcms.czresearchgate.net The analyte is then eluted with a small volume of a strong solvent. Weak cation-exchange SPE has been shown to be effective for the extraction of quaternary ammonium ions like Neostigmine from plasma. gcms.cz

The choice of sample preparation technique depends on the nature of the analyte, the complexity of the matrix, and the desired level of cleanliness and sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly used for polar compounds like Neostigmine, GC-MS can also be employed for its analysis, often requiring a derivatization step to increase the volatility of the analyte. wikipedia.org GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.orgthermofisher.com

In the context of Neostigmine analysis, GC-MS has been used in pharmacokinetic studies. nih.gov A study reported the use of a deuterated (d6) Neostigmine as an internal standard for the determination of Neostigmine in plasma using a GC-MS system. ljmu.ac.uk The use of a stable isotope-labeled internal standard is equally important in GC-MS to ensure accurate quantification by correcting for variability in the injection, derivatization, and ionization processes.

Validation of Analytical Methods Employing this compound

Before an analytical method can be used for routine analysis of clinical or research samples, it must undergo a thorough validation process to demonstrate that it is reliable and fit for its intended purpose. nih.govgcms.czresearchgate.netijper.org Method validation is performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). researchgate.net

Specificity and Selectivity Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.net In the context of LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the specificity of the MRM transitions.

To assess selectivity, blank samples from multiple sources (e.g., different lots of blank plasma) are analyzed to ensure that there are no interfering peaks at the retention time of the analyte and the internal standard. researchgate.net The absence of "cross-talk" between the MRM channels for the analyte and the internal standard is also verified. researchgate.net

Linearity and Calibration Range Assessment

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range. gcms.czresearchgate.net To assess linearity, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in a series of calibration standards.

The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise. A typical calibration curve for Neostigmine in plasma might range from a lower limit of quantitation (LLOQ) of 0.1 ng/mL to an upper limit of quantitation (ULOQ) of 100 ng/mL. nih.gov The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. ijper.org The linearity of the calibration curve is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1 (e.g., r ≥ 0.998). nih.gov

The following tables provide examples of chromatographic conditions and validation parameters from published studies on Neostigmine analysis.

Table 1: Example of LC-MS/MS Chromatographic Conditions for Neostigmine Analysis

ParameterConditionReference
Column Hanbon Hedera CN (100 × 4.6 mm, 5 µm) nih.gov
Mobile Phase Methanol-water (60:40, v/v) with 0.01% formic acid nih.gov
Flow Rate 0.6 mL/min nih.gov
Run Time 3 min nih.gov
Detection ESI in MRM mode nih.gov
MRM Transition Neostigmine: m/z 223.0 → 72.0 nih.gov
Internal Standard (Anisodamine): m/z 306.0 → 140.0 nih.gov

Table 2: Example of Method Validation Parameters for Neostigmine Analysis

ParameterResultReference
Linearity Range 0.1–100 ng/mL nih.gov
Correlation Coefficient (r) ≥ 0.998 nih.gov
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL nih.gov
Intra-run Precision Within required limits nih.gov
Inter-run Precision Within required limits nih.gov
Accuracy Within required limits nih.gov

An in-depth examination of the bioanalytical application of this compound, a deuterated stable isotope-labeled analog of Nor Neostigmine, reveals its critical function as an internal standard. Its use is pivotal for enhancing the accuracy and precision of quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While specific, publicly available research detailing the complete validation of this compound is limited, its role can be thoroughly understood by examining the established principles of bioanalytical method validation and by referencing data from studies on its non-labeled parent compound, Neostigmine, and other relevant deuterated internal standards.

This compound is primarily utilized in pharmacokinetic studies to enable the precise quantification of Neostigmine in biological matrices. veeprho.com The incorporation of deuterium atoms results in a compound that is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by a mass spectrometer. This co-eluting, mass-differentiated standard compensates for variability during sample preparation and analysis, leading to more reliable data.

3 Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

In bioanalytical assays, the Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantitation (LOQ), or more specifically the Lower Limit of Quantitation (LLOQ), is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nyc.govd-nb.info

The use of a stable isotope-labeled internal standard like this compound is instrumental in establishing a sensitive and reliable LLOQ for the analyte it represents. The determination of these limits is a fundamental part of method validation, often assessed by analyzing replicate samples spiked at low concentrations or by evaluating the signal-to-noise ratio. nyc.govd-nb.inforesearchgate.net

While direct LOD and LOQ values for methods explicitly using this compound are not extensively documented in public literature, data from related analytical methods for Neostigmine and other compounds using deuterated standards provide insight into the typical sensitivity achieved. For instance, a spectrophotometric method for Neostigmine determination reported an LOD of 1.5 ppm and an LOQ of 5 ppm. dovepress.com In another example, a validation study for Glycopyrrolate using its deuterated analog (Glycopyrrolate-d3) as an internal standard established a sensitive LLOQ of 0.125 pg/mL. researchgate.net

Table 1: Illustrative LOD and LOQ Values for Neostigmine and Related Methods

CompoundInternal StandardMethodMatrixLODLOQ/LLOQReference
NeostigmineN/A (DDQ Complex)SpectrophotometryAcetonitrile1.5 ppm5 ppm dovepress.com
GlycopyrrolateGlycopyrrolate-d3UHPLC-MS/MSPlasma0.025 pg/mL0.125 pg/mL researchgate.net
NeostigminePyridostigmine BromideGas-Liquid ChromatographyPlasma5 ng/mL50 ng/mL (for accurate measurement) researchgate.net

4 Accuracy and Precision Evaluation

Accuracy and precision are paramount in quantitative bioanalysis. Accuracy reflects the closeness of the mean measured value to the true value, often expressed as percent relative error (%RE) or percent bias. Precision describes the degree of scatter or agreement between a series of measurements, typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). These parameters are evaluated at multiple concentration levels, including the LLOQ, through intra-day (repeatability) and inter-day (intermediate precision) analyses.

The primary advantage of using this compound as an internal standard is the significant improvement in both accuracy and precision. Because the stable isotope-labeled standard behaves nearly identically to the analyte during extraction, chromatography, and ionization, it effectively corrects for sample loss and matrix-induced variations, which are common challenges in bioanalysis. core.ac.uk Regulatory guidelines generally require accuracy to be within ±15% (±20% at the LLOQ) of the nominal concentration and precision to be ≤15% CV (≤20% at the LLOQ).

Validation data from methods analyzing related compounds demonstrate the high level of accuracy and precision achievable with the use of deuterated internal standards. A method for Glycopyrrolate using Glycopyrrolate-d3 reported excellent precision, with intra- and inter-batch %CV ranging from 3.3% to 14.4%. researchgate.net Similarly, validation of an HPLC method for Neostigmine methylsulfate (B1228091) and its impurities showed high accuracy, with recovery values between 99-101%. researchgate.net

Table 2: Representative Accuracy and Precision Data from a Bioanalytical Method Using a Deuterated Internal Standard (Glycopyrrolate-d3)

AnalyteInternal StandardParameterValue (%CV)Reference
GlycopyrrolateGlycopyrrolate-d3Intra-batch Precision3.3 – 14.4% researchgate.net
Inter-batch Precision3.4 – 14.4%

Note: This table illustrates typical performance for a method using a deuterated internal standard.

Applications in Pharmacokinetic and Metabolism Research of Neostigmine

Investigation of Neostigmine (B1678181) Disposition Kinetics

Understanding how a drug moves through and is eliminated from the body is fundamental to pharmacology. Nor Neostigmine-d6 is instrumental in accurately defining the disposition kinetics of neostigmine.

The characterization of a drug's ADME profile is a cornerstone of its development. Deuterated tracers are essential for generating precise data for these profiles. Neostigmine exhibits poor absorption from the gastrointestinal tract following oral administration. drugbank.comnih.gov When administered intravenously, it is fully bioavailable. nih.gov The drug binds to human serum albumin at a rate of 15% to 25% and is distributed throughout the body, though its polar nature prevents it from crossing the blood-brain barrier. drugbank.comnih.govwikipedia.org

Metabolism occurs through two primary routes: hydrolysis by cholinesterase enzymes and biotransformation by microsomal enzymes in the liver. drugbank.comnih.gov Excretion is primarily renal, with studies showing that a significant portion of the drug is eliminated in the urine. wikipedia.orgnih.gov Research indicates that within 24 hours, approximately 80% of an intramuscular dose is excreted in urine, with about 50% as the unchanged parent drug and 30% as metabolites. wikipedia.org The use of a deuterated internal standard like this compound in LC-MS assays ensures that these measurements are accurate and can distinguish the drug from endogenous substances.

ParameterFindingReferences
Absorption Poorly absorbed orally (<5%); complete bioavailability after IV injection. drugbank.comnih.govnih.gov
Distribution 15-25% protein-bound to human serum albumin; does not cross the blood-brain barrier. drugbank.comnih.govwikipedia.org
Metabolism Hydrolysis by cholinesterases and metabolism by hepatic microsomal enzymes. drugbank.comnih.gov
Excretion Primarily renal; ~50-70% excreted unchanged in urine. wikipedia.orgnih.govderangedphysiology.com

Pharmacokinetic modeling uses mathematical frameworks to describe the concentration of a drug in the body over time. The data for these models are derived from measuring drug concentrations in plasma samples collected at various intervals. The accuracy of these models is highly dependent on the precision of the concentration data, which is where deuterated internal standards become indispensable.

Compartmental Modeling: This approach views the body as a series of interconnected compartments. allucent.comhumapub.com Neostigmine's pharmacokinetics have often been described using a two-compartment model, reflecting a rapid distribution phase followed by a slower elimination phase. nih.gov Studies have reported a fast distribution half-life of less than one minute and a slower elimination half-life ranging from approximately 15 to 32 minutes. nih.gov

Non-Compartmental Analysis (NCA): This model-independent method calculates key PK parameters directly from the observed concentration-time data without assuming a specific compartmental structure. allucent.comresearchgate.net It provides essential parameters like clearance and volume of distribution.

Regardless of the approach, the foundational concentration-time data must be highly accurate. The use of this compound as an internal standard in bioanalytical methods ensures the reliability of the measurements used to build these critical pharmacokinetic models.

ParameterReported Value (Mean or Range)References
Elimination Half-life (t½) 15.4–31.7 minutes nih.gov
42–60 minutes drugbank.com
50–90 minutes wikipedia.org
Volume of Distribution (Vd) 0.12–1.4 L/kg nih.gov
Protein Binding 15–25% drugbank.comnih.gov

Elucidation of Neostigmine Metabolic Pathways

Mapping how the body chemically modifies a drug is crucial for understanding its efficacy and duration of action. This compound is a powerful tool for tracing these metabolic transformations.

The primary metabolic pathway for neostigmine, aside from hydrolysis, is hepatic metabolism. The main identified metabolite is 3-hydroxyphenyltrimethylammonium (B1220286) (3-OHPTMA). nih.gov Studies have shown that this metabolite can also be further conjugated with glucuronic acid before excretion. nih.gov After intramuscular administration, 3-OHPTMA accounts for roughly 15% of the dose eliminated in the urine. nih.gov

In metabolic studies, researchers use high-resolution mass spectrometry (HRMS) to detect and identify metabolites. bioanalysis-zone.com When a deuterated drug is used, its metabolites will retain the deuterium (B1214612) label, creating a unique mass signature. This allows for the easy differentiation of drug-related material from the vast number of endogenous compounds in a biological sample, greatly simplifying metabolite identification and enabling precise quantification. dss.go.thmonash.edu

In vitro studies using liver fractions are essential for pinpointing the specific enzymes responsible for drug metabolism. researchgate.netfrontiersin.org Research on neostigmine using rat liver microsomes has demonstrated that its metabolism is significantly increased in the presence of the cofactor Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH). oup.com This finding confirms the involvement of the cytochrome P450 (CYP) enzyme system, a major family of drug-metabolizing enzymes located in liver microsomes. oup.com The use of this compound as an internal standard in such experiments allows for accurate measurement of the rate of neostigmine depletion and metabolite formation, providing key data on metabolic stability and enzyme kinetics.

Experimental SystemKey FindingSignificanceReference
Rat Liver Microsomes Neostigmine hydrolysis was greatly enhanced by the presence of NADPH.Confirms the role of microsomal enzymes (e.g., CYPs) in the biotransformation of neostigmine. oup.com
Rat Liver Soluble Fraction Showed minimal metabolism of neostigmine.Indicates that metabolism is primarily membrane-bound (microsomal) rather than cytosolic. oup.com

Deuterium labeling serves two primary roles in metabolic research: as a tracer and as a modulator of metabolism. monash.eduresearchgate.net

Pathway Tracing: As a stable, non-radioactive tracer, deuterium allows researchers to follow a drug molecule through various biotransformation steps. monash.eduresearchgate.net By analyzing the mass of metabolites, scientists can determine which parts of the molecule have been modified, helping to construct a complete metabolic map.

Metabolic Stability and the Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Because many metabolic reactions, particularly those mediated by CYP enzymes, involve the breaking of a C-H bond, replacing hydrogen with deuterium at a site of metabolism can slow down the reaction rate. nih.gov This phenomenon is known as the deuterium Kinetic Isotope Effect (KIE). nih.gov Strategically placing deuterium atoms on a drug molecule can therefore increase its metabolic stability, potentially leading to improved pharmacokinetic properties such as a longer half-life. semanticscholar.orgplos.org Studying the KIE provides valuable insights into the rate-limiting steps of a drug's metabolism. nih.gov

In Vitro and In Vivo (Animal Model) Pharmacokinetic Investigations

Application in Animal Pharmacokinetic Studies

In vivo pharmacokinetic studies in animal models are essential for characterizing the behavior of a drug within a living system. These studies provide critical data on a drug's half-life, volume of distribution, and clearance rates. The use of deuterated internal standards like this compound is a cornerstone of modern bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in these animal studies.

When neostigmine is administered to an animal model, such as a rat or dog, biological samples (e.g., plasma, urine) are collected over time. nih.gov During sample processing, a known amount of this compound is added. This internal standard co-elutes with the unlabeled neostigmine during chromatographic separation but is distinguished by the mass spectrometer due to its higher mass. This allows for precise quantification of neostigmine concentrations, even at very low levels, by correcting for any sample loss during extraction and accounting for variations in instrument response.

For instance, pharmacokinetic parameters for neostigmine have been determined in various animal models. In guinea pigs, the plasma elimination half-life after intravenous administration was found to be approximately 23.35 minutes. nih.gov Studies in rats have elucidated the dose-dependent elimination kinetics of neostigmine, revealing that it is subject to extensive metabolism during its first pass through the liver. nih.gov The accuracy of the data in such studies relies heavily on the robust bioanalytical methods enabled by stable isotope-labeled internal standards.

Table 1: Representative Pharmacokinetic Parameters of Neostigmine in Animal Models

Animal Model Route of Administration Key Pharmacokinetic Parameter Finding Reference
Guinea Pig Intravenous (i.v.) Elimination Half-life (t½) ~23.35 minutes nih.gov
Rat Portal Vein Administration First-Pass Effect Extensive hepatic metabolism nih.gov
Dog Intravenous (i.v.) Study Type Pharmacokinetic assessment nih.gov

Metabolism Studies in Subcellular Fractions and Isolated Organs

To understand the metabolic fate of neostigmine, in vitro studies using subcellular fractions and isolated organs are employed. These experiments help identify the enzymes responsible for metabolizing the drug and the resulting metabolites. The primary routes of neostigmine metabolism include hydrolysis by cholinesterases and transformation by hepatic microsomal enzymes. nih.govdrugbank.com

Subcellular fractions, such as liver microsomes or S9 fractions, contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs). bioivt.commdpi.com When neostigmine is incubated with these fractions, its metabolic breakdown can be observed in a controlled environment. This compound would be used in this context as an internal standard to accurately quantify the rate of neostigmine depletion and the formation of its metabolites. One of the major metabolites of neostigmine is 3-hydroxyphenyltrimethylammonium (3-OH PTMA). nih.gov

Isolated perfused organ studies, for example, using a rat liver, provide a more complex system that mimics in vivo conditions more closely. In such studies, [14C]-labeled neostigmine has been used to track its sequestration and metabolism within the liver. nih.gov A deuterated standard like this compound would be invaluable in a modern version of this experiment using LC-MS/MS to provide more precise quantification of neostigmine and its metabolites, like 3-OH PTMA and its glucuronide conjugate, in the liver tissue and the perfusate. nih.gov

Table 2: In Vitro Systems for Neostigmine Metabolism Studies

System Description Key Enzymes Present Application
Liver Microsomes Vesicular fragments of the endoplasmic reticulum. Cytochrome P450 (CYP) enzymes, UGTs. Studies of Phase I and some Phase II metabolism. bioivt.com
S9 Fraction Supernatant from centrifuged liver homogenate. CYPs, UGTs, and cytosolic enzymes (e.g., sulfotransferases). mdpi.com Broader screening of Phase I and Phase II metabolism.
Isolated Perfused Liver Intact organ maintained ex vivo. Full complement of hepatic enzymes in their natural cellular environment. Investigation of hepatic uptake, metabolism, and biliary excretion. nih.gov

Stable Isotope Tracing Metabolomics

Stable isotope tracing is a powerful technique used to map metabolic pathways and quantify the flow of molecules through these routes, an approach known as flux analysis. nih.govimmune-system-research.com While traditionally used for endogenous metabolites, the principles can be applied to study drug metabolism. In this context, a stable isotope-labeled version of the drug, such as [13C]- or [15N]-neostigmine, would be administered to an animal model or introduced into an in vitro system.

The labeled neostigmine acts as a tracer. As it is metabolized, the heavy isotopes are incorporated into its various downstream metabolites. By using high-resolution mass spectrometry to analyze samples over time, researchers can track the appearance of these labeled metabolites, definitively identifying them and elucidating the metabolic pathways involved. nih.govfrontiersin.org This provides a dynamic view of how neostigmine is transformed in the body.

While this compound is typically used as an internal standard for quantification rather than a tracer for metabolic pathways, its synthesis demonstrates the feasibility of introducing stable isotopes into the neostigmine structure. A stable isotope tracing study of neostigmine would provide unambiguous identification of its metabolic products and could reveal previously unknown biotransformation pathways. This approach offers a significant advantage over traditional methods by providing clear evidence of the precursor-product relationships in the metabolic cascade. immune-system-research.com

Impurity Profiling and Stability Studies of Neostigmine and Analogs

Use of Nor Neostigmine-d6 as a Reference Standard for Impurities

In the analytical and pharmacokinetic analysis of neostigmine (B1678181), isotopically labeled internal standards are invaluable for achieving high accuracy and precision. This compound, a deuterium-labeled analog of Norneostigmine, serves this critical function. pharmaffiliates.com It is chemically known as 3-(bis(methyl-d3)amino)phenyl dimethylcarbamate. veeprho.com

The use of a deuterated standard like this compound is particularly advantageous in mass spectrometry-based assays (such as LC-MS/MS). veeprho.com Because it is chemically identical to the unlabeled analyte but has a different mass, it co-elutes during chromatography but is distinguishable by the mass spectrometer. This allows for precise quantification by correcting for variations in sample preparation and instrument response. veeprho.commdpi.com The recommended approach in modern analytical method development is to use deuterated derivatives of the analyzed substances as internal standards to enhance precision and reliability. mdpi.com this compound, also referred to as Neostigmine Bromide EP Impurity C-D6, is utilized as an internal standard to improve the accuracy of mass spectrometry and liquid chromatography, enabling the precise quantification of Neostigmine in biological samples and during impurity analysis. veeprho.comcymitquimica.com

Methodologies for Degradation Product Identification and Quantification

Identifying and quantifying the degradation products of Neostigmine is essential for understanding its stability and ensuring safety. This is typically achieved through forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential impurities. ijper.orgnih.govijper.org Research shows that Neostigmine is particularly susceptible to degradation under alkaline (base) and oxidative conditions. ijper.orgnih.gov

A suite of advanced analytical techniques is employed to separate, identify, and quantify these degradation products. ijper.org High-Performance Liquid Chromatography (HPLC) is the most common separation technique, often in a reverse-phase (RP-HPLC) configuration. nih.govnih.gov For definitive structural identification of unknown degradation products, HPLC is coupled with mass spectrometry (LC-MS). ijper.org Sophisticated techniques like high-resolution mass spectrometry (HRMS/MS/TOF) provide accurate mass measurements, which are crucial for elucidating the chemical structures of new or unexpected impurities. ijper.orgresearcher.life

Once identified, these impurities are quantified using validated analytical methods, most frequently HPLC with UV or Photodiode Array (PDA) detection. nih.govijream.org These quantitative methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are sensitive and accurate enough to measure impurities at very low levels. ijream.orgresearchgate.net

Table 1: Methodologies for Neostigmine Degradation Analysis
MethodologyApplicationKey Findings/PurposeReferences
Forced Degradation StudiesImpurity GenerationExposing Neostigmine to acid, base, oxidative, thermal, and photolytic stress to generate degradation products for analysis. Significant degradation is often observed in base and oxidative conditions. ijper.orgnih.govijper.org
HPLC / UPLCSeparation & QuantificationThe primary technique for separating Neostigmine from its impurities and for quantifying their levels. Reverse-phase columns (e.g., C18) are standard. nih.govijper.orgijream.org
LC-MS/MS & ESI-Q-TOF-MS/MSIdentification & CharacterizationUsed to determine the exact mass and structure of unknown degradation products formed during stability studies. ijper.orgresearcher.lifenih.gov

Stability-Indicating Analytical Method Development

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its impurities, including degradation products. nih.gov The development and validation of such methods are a regulatory requirement and central to pharmaceutical quality control. ijper.orgijream.org For Neostigmine, several stability-indicating HPLC methods have been developed. nih.govijream.org

The development process involves selecting appropriate chromatographic conditions to achieve adequate separation between Neostigmine and all known impurities and degradation products. nih.gov This includes optimizing the column type (e.g., Ace C18, Kromasil C18, Waters BEH C18), mobile phase composition (typically a buffer and an organic solvent like acetonitrile), flow rate, and detector wavelength (commonly 220 nm or 222 nm). ijper.orgnih.govijream.orgnih.gov

Validation is performed according to ICH Q2(R1) guidelines to demonstrate that the method is fit for its intended purpose. researchgate.netnih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov

Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range. ijper.orgnih.gov

Accuracy: The closeness of test results to the true value, often assessed through recovery studies. ijream.orgnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ijream.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govijper.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govijper.org

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov

Table 2: Typical Parameters for a Validated Stability-Indicating HPLC Method for Neostigmine
ParameterTypical Value / ConditionReferences
ColumnReverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govijream.org
Mobile PhasePhosphate (B84403) Buffer and Acetonitrile (B52724)/Methanol (B129727) mixture ijper.orgnih.govijream.org
Flow Rate0.5 - 1.0 mL/min ijper.orgijream.orgnih.gov
Detection Wavelength220 - 222 nm ijper.orgijream.orgnih.gov
Linearity (r²)> 0.999 ijper.org
Accuracy (% Recovery)Typically within 98-102% nih.govnih.gov
LOD / LOQLOD: ~0.01-0.09 µg/mL; LOQ: ~0.01-0.29 µg/mL for impurities ijper.orgnih.gov

Advanced Research Perspectives and Future Directions

Development of Novel Deuteration Strategies for Pharmaceutical Research

The deliberate replacement of hydrogen with its stable isotope, deuterium (B1214612), is a sophisticated strategy in medicinal chemistry known as deuteration. researchgate.netnih.gov This subtle structural modification can significantly alter a molecule's metabolic profile by strengthening the carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. researchgate.net This change can slow down metabolic processes that involve breaking this bond, an advantage known as the Deuterium Kinetic Isotope Effect (DKIE). The potential benefits include reduced drug clearance, longer half-life, increased systemic exposure, and improved safety profiles by minimizing the formation of toxic metabolites. nih.gov

Historically, the synthesis of deuterated compounds involved multi-step processes using expensive reagents. However, current research focuses on developing more efficient and cost-effective deuteration methods. A key area of development is the direct hydrogen/deuterium (H/D) exchange reaction, which allows for the direct conversion of C-H bonds to C-D bonds. researchgate.netd-nb.info These methods are increasingly using inexpensive and abundant deuterium sources like deuterated water (D₂O). d-nb.info The development of homogeneous metal catalysts for selective H/D exchange represents a significant step forward, although substrate tolerance can be a challenge.

The introduction of deuterated methyl groups (CD₃) is a common and convenient approach, utilizing cost-effective deuterium sources suitable for large-scale production. The synthesis of Nor Neostigmine-d6, a deuterated analog of Neostigmine (B1678181), involves intermediates such as 3-(Dimethylamlno)phenol-d6, illustrating the application of these targeted synthetic pathways. veeprho.comamericanchemicalsuppliers.com The success of FDA-approved deuterated drugs like Deutetrabenazine and Deucravacitinib has validated this strategy, shifting its application from modifying existing drugs to being an integral part of novel drug discovery from the earliest stages. researchgate.netnih.gov

StrategyDescriptionKey AdvantagesExample Reagents/Sources
Traditional SynthesisIncorporation of deuterium through skeleton transformation during a multi-step synthesis.Precise placement of deuterium.LiAlD₄, NaBD₄, CD₃I
H/D Exchange ReactionsDirect replacement of hydrogen with deuterium on a pre-existing molecular scaffold. d-nb.infoMore straightforward and potentially fewer steps. d-nb.infoD₂O, Metal Catalysts
Deuterated Alkylating AgentsUse of pre-deuterated building blocks (e.g., dₙ-alkyl sulfonium (B1226848) salts) to add deuterated groups to a molecule. researchgate.netExcellent deuterium incorporation and site selectivity. d-nb.infodₙ-alkyl diphenylsulfonium salts

Expanding the Application of Stable Isotope Labeling beyond Bioanalysis

Stable isotope labeling (SIL) involves incorporating non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into molecules. chempep.com this compound is a prime example of a deuterated compound used as a stable isotope-labeled internal standard. veeprho.com In bioanalysis, such standards are indispensable for achieving high accuracy and precision in quantitative studies, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic research. veeprho.com

However, the utility of stable isotopes extends far beyond their role as internal standards. One of the most powerful advanced applications is in Metabolic Flux Analysis (MFA). creative-proteomics.com By introducing a labeled nutrient (e.g., ¹³C-glucose) into a biological system, researchers can trace the path of the labeled atoms through various metabolic pathways. creative-proteomics.com This provides a dynamic view of cellular metabolism that static measurements cannot capture, allowing for the quantification of metabolic fluxes in central pathways like glycolysis and the citric acid cycle. creative-proteomics.com

Further applications of SIL include:

Novel Pathway Discovery: Tracing the transformation of labeled compounds can reveal previously unknown metabolic pathways and novel metabolites. nih.govtandfonline.com

Disease Mechanism Research: Investigating metabolic alterations associated with diseases like cancer can help identify potential therapeutic targets. creative-proteomics.com

Metabolite Identification: The known mass shift introduced by the isotope helps in the confident determination of elemental compositions for unknown metabolite signals in mass spectrometry. nih.gov

These advanced applications are transforming our ability to understand the intricate workings of metabolic networks in various organisms and disease states. creative-proteomics.comstudysmarter.co.uk

Application AreaDescriptionExample Use Case
Quantitative BioanalysisUse of a labeled compound as an internal standard for accurate measurement of the unlabeled analogue.Quantifying Neostigmine in plasma samples using this compound as the standard. veeprho.com
Metabolic Flux Analysis (MFA)Tracing the flow of atoms from a labeled substrate through a metabolic network to quantify pathway activity. creative-proteomics.comUsing ¹³C-labeled glucose to measure the rate of glycolysis in cancer cells.
Pathway DiscoveryIdentifying new metabolites and reactions by tracking the appearance of isotopic labels in unexpected molecules. nih.govDiscovering a new biosynthetic pathway by observing label incorporation into a previously uncharacterized compound.
Structural ElucidationUsing the mass difference between labeled and unlabeled forms to confirm the elemental formula of a metabolite. nih.govConfirming the number of carbon atoms in an unknown metabolite by comparing its mass to its fully ¹³C-labeled version.

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

The future of biological research lies in the integration of multiple data layers to create a holistic picture of system behavior. Multi-omics approaches combine data from genomics (genes), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) to understand complex biological processes. creative-proteomics.comfrontiersin.org Stable isotope labeling is a key enabling technology that seamlessly integrates with and enhances these omics platforms, particularly proteomics and metabolomics. creative-proteomics.com

In proteomics , techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have become fundamental. chempep.commdpi.com In SILAC, cells are grown in media containing "heavy" or "light" amino acids, leading to the incorporation of isotopes into all newly synthesized proteins. mdpi.com When samples are combined and analyzed by mass spectrometry, the relative abundance of proteins can be precisely quantified, allowing for the study of protein expression, post-translational modifications, and protein-protein interactions. creative-proteomics.comresearchgate.net

In metabolomics , stable isotope-labeled standards, such as this compound, are crucial for the absolute quantification of target metabolites. mdpi.com Furthermore, isotope tracing experiments, as discussed in MFA, provide the functional context for metabolomic data by revealing the dynamic activity of pathways, rather than just the static concentrations of metabolites. nih.gov

By integrating SIL-based proteomics and metabolomics with genomic and transcriptomic data, researchers can build comprehensive models of biological systems. creative-proteomics.com For instance, a genetic mutation (genomics) might lead to altered gene expression (transcriptomics), which in turn changes protein levels (proteomics) and disrupts metabolic pathway flux (metabolomics). This integrated approach allows scientists to connect the dots between molecular processes and cellular function, providing invaluable insights into disease mechanisms and the effects of therapeutic agents. creative-proteomics.com

Omics FieldRole of Stable Isotope Labeling (SIL)Key Insight Gained
ProteomicsQuantitative analysis of protein expression and modifications using methods like SILAC, iTRAQ, or TMT. creative-proteomics.commdpi.comChanges in protein abundance in response to stimuli or in disease states. frontiersin.org
MetabolomicsAbsolute quantification using labeled standards and tracing metabolic pathways using labeled nutrients. nih.govmdpi.comDynamic flux of metabolites through pathways and identification of metabolic bottlenecks. creative-proteomics.com
Multi-Omics IntegrationProvides quantitative, dynamic data for proteomics and metabolomics that can be correlated with genomic and transcriptomic data. creative-proteomics.comA holistic, systems-level understanding of how molecular changes translate to functional outcomes. creative-proteomics.com

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments to synthesize Nor Neostigmine-d6 with high isotopic purity?

  • Methodological Answer : To ensure high isotopic purity (>98% deuterium incorporation), use deuterated solvents (e.g., D₂O or deuterated methanol) and rigorously control reaction conditions (temperature, pH, and reaction time). Validate purity via nuclear magnetic resonance (¹H/²H NMR) and mass spectrometry (MS). For reproducibility, document batch-specific variations in deuterium exchange efficiency and cross-reference with established protocols for deuterated acetylcholinesterase inhibitors .

Q. How should researchers characterize this compound to confirm structural integrity and isotopic labeling?

  • Methodological Answer : Employ tandem analytical techniques:

  • LC-MS/MS : Quantify deuterium incorporation and detect potential impurities.
  • High-resolution NMR : Compare ¹H and ²H spectra with non-deuterated analogs to confirm labeling positions.
  • Isotopic ratio mass spectrometry (IRMS) : Verify isotopic enrichment levels.
  • Cross-validate results against published spectral libraries for neostigmine derivatives .

Q. What analytical methods are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Use ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with deuterated internal standards to minimize matrix effects. Optimize extraction protocols (e.g., protein precipitation with acetonitrile) to recover >90% of the compound. Validate method sensitivity (LOQ ≤ 1 ng/mL) and linearity (R² > 0.995) across physiological concentration ranges .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Discrepancies often arise from differences in protein binding, metabolic stability, or tissue distribution. Address this by:

  • Conducting cross-species comparative studies to assess interspecies variability in metabolism.
  • Performing physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro permeability (e.g., Caco-2 assays) and in vivo clearance data.
  • Analyzing tissue-specific bioavailability using microdialysis or MALDI imaging in preclinical models .

Q. What experimental strategies mitigate batch-to-batch variability in deuterium labeling during this compound synthesis?

  • Methodological Answer :

  • Standardize reaction parameters (e.g., solvent deuteration level, catalyst purity) using design-of-experiment (DoE) frameworks.
  • Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) affecting isotopic purity.
  • Use multivariate statistical analysis (e.g., PCA or PLS) to correlate synthesis conditions with isotopic enrichment outcomes .

Q. How should researchers design studies to evaluate the stability of this compound under varying storage and physiological conditions?

  • Methodological Answer :

  • For storage stability : Test degradation kinetics at -80°C, 4°C, and room temperature using accelerated stability protocols (ICH Q1A guidelines). Monitor deuterium loss via MS.
  • For physiological stability : Simulate gastric (pH 1.2) and plasma (pH 7.4) environments. Use HPLC-DAD to quantify degradation products and identify cleavage pathways (e.g., hydrolysis of carbamate groups) .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s acetylcholinesterase inhibition potency?

  • Methodological Answer :

  • Apply Bayesian meta-analysis to reconcile variability across studies, weighting data by sample size and experimental rigor.
  • Use mixed-effects models to account for inter-laboratory differences in assay conditions (e.g., enzyme source, substrate concentration).
  • Validate findings with enzyme kinetics assays (e.g., Ellman’s method) under standardized conditions .

Cross-Cutting Methodological Considerations

Q. How can researchers ensure ethical and reproducible preclinical studies involving this compound?

  • Methodological Answer :

  • Follow NIH guidelines for reporting animal studies (e.g., ARRIVE 2.0), including randomization, blinding, and power analysis.
  • Use FDA-recommended deuterated compound characterization checklists to meet regulatory standards.
  • Publish raw datasets (e.g., NMR spectra, pharmacokinetic curves) in supplementary materials to enable replication .

Q. What strategies optimize the integration of this compound into isotope dilution mass spectrometry (IDMS) workflows?

  • Methodological Answer :

  • Calibrate MS instruments with certified reference materials (CRMs) to minimize isotopic interference.
  • Validate isotope dilution ratios (e.g., 1:1 vs. 1:10) to balance sensitivity and dynamic range.
  • Cross-check results with stable isotope-labeled analogs (e.g., ¹³C-labeled neostigmine) to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.